An In-depth Technical Guide to the Synthesis and Properties of 1,3,5,7-Tetrazocane
An In-depth Technical Guide to the Synthesis and Properties of 1,3,5,7-Tetrazocane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,7-Tetrazocane, also known as octahydro-1,3,5,7-tetrazocine, is a saturated eight-membered heterocyclic compound containing alternating carbon and nitrogen atoms.[1] Its molecular formula is C₄H₁₂N₄.[1] The ring structure features four secondary amine groups, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,3,5,7-tetrazocane, with a focus on its relevance to researchers in chemistry and drug development.
The primary significance of 1,3,5,7-tetrazocane lies in its role as the parent scaffold for a class of energetic materials, most notably 1,3,5,7-tetranitro-1,3,5,7-tetrazocane, commonly known as HMX (High Melting eXplosive) or octogen. HMX is a powerful high explosive used in military and industrial applications. The study of the parent tetrazocane ring system is crucial for understanding the stability, reactivity, and decomposition pathways of its energetic derivatives.
Beyond its energetic derivatives, the tetrazocane scaffold, with its multiple nitrogen atoms, presents opportunities for the development of novel ligands, chelating agents, and pharmacologically active molecules. The conformational flexibility of the eight-membered ring and the ability to functionalize the nitrogen atoms make it an interesting, albeit underexplored, scaffold for medicinal chemistry.
Synthesis of 1,3,5,7-Tetrazocane
The synthesis of the unsubstituted 1,3,5,7-tetrazocane ring is less commonly described in the literature compared to its nitrated derivatives. The primary synthetic route involves the condensation of formaldehyde with ammonia or an ammonia equivalent. This reaction is analogous to the formation of hexamethylenetetramine (urotropine) but aims for the formation of the eight-membered ring.
General Synthetic Workflow
Caption: General workflow for the synthesis of 1,3,5,7-tetrazocane.
Experimental Protocol: Synthesis from Formaldehyde and Ammonia
Materials:
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Formaldehyde (37% aqueous solution)
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Ammonium hydroxide (28-30% aqueous solution)
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Ethanol
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Diethyl ether
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Hydrochloric acid (for pH adjustment)
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Sodium hydroxide (for pH adjustment)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a cooled solution of ammonium hydroxide.
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Addition of Formaldehyde: Formaldehyde solution is added dropwise to the stirred ammonia solution while maintaining the temperature below 10 °C using an ice bath. The rate of addition should be controlled to prevent excessive heat generation.
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pH Control: The pH of the reaction mixture is carefully monitored and maintained in the range of 7-8 by the dropwise addition of hydrochloric acid or sodium hydroxide as needed.
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Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
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Isolation of Product: The reaction mixture is concentrated under reduced pressure to remove excess water and ammonia. The resulting residue is then triturated with cold ethanol.
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Purification: The crude product is collected by filtration and washed with cold diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
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Drying: The purified crystals of 1,3,5,7-tetrazocane are dried under vacuum.
Properties of 1,3,5,7-Tetrazocane
The properties of the parent 1,3,5,7-tetrazocane are not as extensively documented as those of its energetic derivatives. However, based on its structure and available data, the following properties can be summarized.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₁₂N₄ |
| Molecular Weight | 116.17 g/mol |
| Appearance | White crystalline solid (predicted) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in water and polar organic solvents (predicted) |
| CAS Number | 6054-74-6 |
Chemical Properties
1,3,5,7-Tetrazocane is classified as a saturated organic heteromonocyclic parent and an azacycloalkane.[1] The presence of four secondary amine groups within the eight-membered ring defines its chemical reactivity.[1]
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Basicity: The nitrogen atoms impart basic properties to the molecule, allowing it to react with acids to form salts.
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Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make them nucleophilic centers, susceptible to reaction with electrophiles.
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N-Functionalization: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups, such as alkyl, acyl, and nitro groups. This allows for the synthesis of a wide range of derivatives. The nitration of all four nitrogen atoms leads to the formation of HMX.
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Ring Conformation: The eight-membered ring of 1,3,5,7-tetrazocane is flexible and can adopt various conformations, such as chair-chair, boat-chair, and twist-boat, which can influence its reactivity and the stereochemistry of its derivatives.
Spectral Data
Detailed spectral data for the unsubstituted 1,3,5,7-tetrazocane is scarce in publicly available literature. The following are predicted characteristic spectral features based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons and the two non-equivalent methylene (CH₂) protons. The chemical shifts and coupling patterns would be dependent on the ring conformation and the solvent used.
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¹³C NMR: The carbon NMR spectrum would be expected to show a single signal for the four equivalent methylene carbons.
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FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
Potential Applications in Drug Development
While the primary focus of research on the tetrazocane ring system has been on energetic materials, its structural features suggest potential for applications in medicinal chemistry and drug development.
Logical Relationship of Tetrazocane in Drug Discovery
Caption: Logical progression from the tetrazocane scaffold to a potential drug candidate.
The four nitrogen atoms of the tetrazocane ring can act as hydrogen bond donors and acceptors, which is a crucial feature for molecular recognition and binding to biological targets such as enzymes and receptors. The ability to introduce various substituents on the nitrogen atoms allows for the creation of a diverse library of compounds for screening.
Potential therapeutic areas where tetrazocane derivatives could be explored include:
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Anticancer Agents: The structural similarity to some nitrogen-containing anticancer drugs suggests that appropriately functionalized tetrazocanes could exhibit cytotoxic activity.
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Antimicrobial Agents: The polyamine nature of the scaffold could be exploited to design compounds that interfere with microbial cell wall synthesis or other essential cellular processes.
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Chelating Agents: The arrangement of nitrogen atoms may allow for the chelation of metal ions, which could be useful for the treatment of diseases related to metal ion imbalance or for the development of diagnostic agents.
Conclusion
1,3,5,7-Tetrazocane is a foundational heterocyclic compound with significant implications in the field of energetic materials. While its synthesis and properties are not as well-documented as its nitrated derivatives, it holds untapped potential as a versatile scaffold for the development of new chemical entities in medicinal chemistry. Further research into efficient and scalable synthetic routes for the parent compound and the exploration of its derivatization will be crucial for unlocking its full potential in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this intriguing heterocyclic system.
